molecular formula C20H25ClN2O2 B3463008 1-[(4-chlorophenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]piperazine

1-[(4-chlorophenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]piperazine

Cat. No.: B3463008
M. Wt: 360.9 g/mol
InChI Key: KSEXVINZVFIRCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-chlorophenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]piperazine is a compound that belongs to the piperazine class of chemicals. Piperazines are known for their diverse pharmacological activities and are commonly used in medicinal chemistry. This particular compound has been studied for its potential therapeutic applications, including its anti-allergic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]piperazine typically involves the reaction of 4-chlorobenzyl chloride with 3,4-dimethoxybenzylamine in the presence of a base, followed by cyclization with piperazine. The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as histamine H1 receptors. By binding to these receptors, the compound can inhibit the action of histamine, thereby reducing allergic responses. Additionally, it may modulate other signaling pathways involved in inflammation and immune responses .

Comparison with Similar Compounds

Similar Compounds

    1-[(4-chlorophenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]piperazine: Known for its anti-allergic properties.

    1-[(4-bromophenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]piperazine: Similar structure but with a bromine atom, potentially altering its pharmacological profile.

    1-[(4-chlorophenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]piperidine: A piperidine analog with different receptor binding affinities.

Uniqueness

This compound stands out due to its specific combination of a chlorophenyl and dimethoxyphenyl group, which contributes to its unique pharmacological properties. Its ability to interact with multiple biological targets makes it a versatile compound for research and potential therapeutic applications .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O2/c1-24-19-8-5-17(13-20(19)25-2)15-23-11-9-22(10-12-23)14-16-3-6-18(21)7-4-16/h3-8,13H,9-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSEXVINZVFIRCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-chlorophenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-[(4-chlorophenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]piperazine
Reactant of Route 3
Reactant of Route 3
1-[(4-chlorophenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]piperazine
Reactant of Route 4
Reactant of Route 4
1-[(4-chlorophenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]piperazine
Reactant of Route 5
Reactant of Route 5
1-[(4-chlorophenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]piperazine
Reactant of Route 6
Reactant of Route 6
1-[(4-chlorophenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.